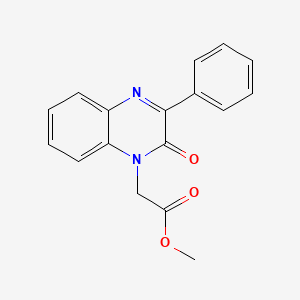
methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate typically involves the condensation of 2-phenylquinoxaline-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced quinoxaline derivatives with altered electronic properties.
Substitution: The phenyl group and ester functional group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline-2,3-dihydro derivatives. Substitution reactions can lead to a wide range of functionalized quinoxaline compounds.
Scientific Research Applications
Methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate has found applications in various fields of scientific research:
Biology: Quinoxaline derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: this compound is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoxaline: Lacks the ester functional group, resulting in different chemical properties and reactivity.
Quinoxaline-2,3-dione: Contains a dione functional group instead of an ester, leading to distinct biological activities.
3-Phenylquinoxaline-2-carboxylic acid: The carboxylic acid functional group imparts different solubility and reactivity compared to the ester group.
Uniqueness
Methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate stands out due to its unique combination of a phenyl group and an ester functional group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
methyl 2-(2-oxo-3-phenylquinoxalin-1-yl)acetate |
InChI |
InChI=1S/C17H14N2O3/c1-22-15(20)11-19-14-10-6-5-9-13(14)18-16(17(19)21)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
ZHSFZTAQZKGEGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















